molecular formula C34H43Cl2NO3 B13390833 N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide

N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide

Cat. No.: B13390833
M. Wt: 584.6 g/mol
InChI Key: XRJQDZXKLCOTGV-UHFFFAOYSA-N
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Description

N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of chlorinated hydroxybenzyl groups attached to a polyunsaturated eicosatetraenamide backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide typically involves multi-step organic reactions. The initial step often includes the chlorination of hydroxybenzyl compounds, followed by coupling with eicosatetraenoic acid derivatives under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its ability to modulate specific molecular targets.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorinated benzyl groups can form strong interactions with active sites, inhibiting enzyme activity. Additionally, its polyunsaturated backbone can integrate into cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosapentaenamide
  • N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-docosahexaenamide

Uniqueness

N-(bis-3-chloro-4-hydroxybenzyl)-5Z,8Z,11Z,14Z-eicosatetraenamide stands out due to its specific combination of chlorinated hydroxybenzyl groups and a polyunsaturated eicosatetraenamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJQDZXKLCOTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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